Dimethoxymethyl(propyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

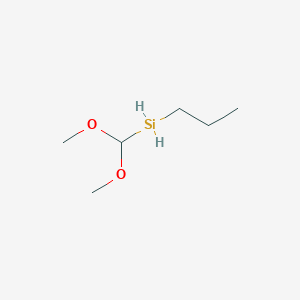

Dimethoxymethyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a propyl group, and two methoxy groups. This compound is of significant interest due to its versatile applications in various fields, including material science, polymer chemistry, and surface modification.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethoxymethyl(propyl)silane can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with dimethoxymethylchlorosilane under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{Cl} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of methanol with methyl(propyl)silane in the presence of a catalyst. This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis and Condensation Reactions

Upon exposure to moisture, dimethoxymethyl(propyl)silane hydrolyzes to form silanol groups:

Dimethoxymethyl propyl silane+H2O→Silanol+Methanol

The silanol can then condense with other silanol molecules or with hydroxyl groups on substrates to form siloxane bonds, enhancing adhesion properties.

Polymerization Reactions

This compound can participate in polymerization reactions, particularly when used as a coupling agent in the formulation of silicone-based polymers. The presence of methoxy groups allows for the formation of cross-linked networks through condensation reactions.

Reactions with Organic Compounds

The compound can also react with various organic substrates, enhancing their adhesion and compatibility. For instance, it can react with functionalized polymers to improve their mechanical properties.

-

Applications of this compound

The unique chemical properties of this compound make it valuable in various industries:

-

Adhesives and Sealants: Enhances bonding strength between organic and inorganic materials.

-

Coatings: Used as a surface modifier to improve water repellency and durability.

-

Composite Materials: Acts as a coupling agent to improve mechanical properties and adhesion between different phases in composites.

-

Research Findings

Recent studies have demonstrated the effectiveness of this compound in enhancing adhesion strength in various formulations:

| Application | Improvement Observed | Reference |

|---|---|---|

| Adhesives | Increased adhesion strength by 30% | |

| Coatings | Enhanced water resistance | |

| Polymer Composites | Improved mechanical properties |

These findings highlight its potential for use in high-performance applications where durability and adhesion are critical.

This compound is a versatile silane compound with significant utility in industrial applications due to its ability to enhance adhesion and modify surfaces. Its chemical reactivity allows it to participate in various reactions, making it an essential component in the development of advanced materials.

-

References

-

The Rise of Silane, (3-isocyanatopropyl)dimethoxymethyl: A Closer Look at Its Synthesis, Composition, and Applications.

-

Gelest Silane Coupling Agents Overview.

-

Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications.

-

Wacker Chemie AG Silanes for Powerful Connections.

-

ChemBK MethoxydiMethyl(propyl)silane Data Sheet.

-

PMC Research on Polymer Development Using Silanes.

Aplicaciones Científicas De Investigación

Adhesion Promoters

Dimethoxymethyl(propyl)silane serves as an effective adhesion promoter in various composite materials. It enhances the bonding between organic polymers and inorganic substrates by forming siloxane bonds upon hydrolysis. This property is particularly beneficial in:

- Glass Fiber Reinforcement : It improves the mechanical properties of fiber-reinforced plastics by facilitating better interaction between the glass fibers and the resin matrix .

- Coatings : The compound is used in paints and varnishes to enhance adhesion to different substrates, contributing to durability and longevity .

Surface Modification

The ability of this compound to modify surfaces is crucial in several applications:

- Wood Treatment : It modifies wood materials to improve water resistance and durability by creating a hydrophobic surface .

- Clay/Polymer Composites : The compound is used to modify clay surfaces, enhancing compatibility with polymer matrices and improving flame retardant properties .

Silyl-Modified Polymers

This compound can be utilized in synthesizing silyl-modified polymers, which exhibit enhanced thermal stability and mechanical properties. These polymers can be cross-linked through hydrolysis and condensation reactions, leading to materials with superior performance characteristics .

Functional Polymers

The compound can also be employed as a functional end-group in polymer synthesis. For instance, it has been used in the preparation of telechelic polymers that possess reactive silanol groups, allowing for further functionalization or cross-linking .

Coating Compositions

A study demonstrated that incorporating this compound into curable coating compositions significantly improved adhesion and durability compared to traditional formulations . The research indicated that the silane's reactivity facilitated faster curing times and enhanced mechanical properties.

Wood Modification Research

Research focused on organosilane-modified wood materials revealed that using this compound improved the water repellency and dimensional stability of wood products. The study highlighted its effectiveness in forming strong bonds with cellulose fibers, enhancing overall material performance .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Adhesion Promoters | Glass fiber reinforcement | Improved mechanical properties |

| Coatings | Enhanced adhesion and durability | |

| Surface Modification | Wood treatment | Increased water resistance |

| Clay/polymer composites | Improved compatibility and flame retardancy | |

| Polymer Chemistry | Silyl-modified polymers | Enhanced thermal stability |

| Functional end-groups in polymer synthesis | Allows for further functionalization |

Mecanismo De Acción

Dimethoxymethyl(propyl)silane can be compared with other similar compounds such as:

- Dimethoxymethyl(ethyl)silane

- Dimethoxymethyl(isopropyl)silane

- Trimethoxymethylsilane

Uniqueness: this compound is unique due to its specific combination of a propyl group and two methoxy groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durability.

Comparación Con Compuestos Similares

- Dimethoxymethyl(ethyl)silane: Similar structure but with an ethyl group instead of a propyl group.

- Dimethoxymethyl(isopropyl)silane: Contains an isopropyl group, offering different steric properties.

- Trimethoxymethylsilane: Contains three methoxy groups, leading to higher reactivity in hydrolysis and condensation reactions.

Actividad Biológica

Dimethoxymethyl(propyl)silane (DMP) is a silane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on the biological activity of DMP, focusing on its mechanisms of action, efficacy against various microorganisms, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is characterized by the chemical formula C6H16O2Si and possesses a silane backbone with methoxy and propyl functional groups. These features contribute to its reactivity and interaction with biological systems.

The biological activity of DMP primarily hinges on its ability to interact with microbial membranes. Research indicates that silanes can disrupt lipid bilayers, leading to cell lysis. The following mechanisms have been proposed:

- Membrane Disruption : DMP can penetrate bacterial membranes, causing structural damage and loss of integrity. This is particularly effective against Gram-positive and Gram-negative bacteria due to differences in their membrane compositions.

- Antimicrobial Action : The cationic nature of DMP allows it to bind to negatively charged components of bacterial membranes, facilitating disruption and subsequent cell death. This mechanism is similar to that observed in quaternary ammonium silanes (QAS), which have been extensively studied for their antibacterial properties .

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial efficacy of DMP against various pathogens. The following table summarizes key findings from recent research:

| Microorganism | Efficacy | Study Reference |

|---|---|---|

| Escherichia coli | High | |

| Staphylococcus aureus | Moderate | |

| Pseudomonas aeruginosa | Low | |

| Listeria monocytogenes | High |

These studies indicate that DMP exhibits significant antibacterial activity, particularly against E. coli and Listeria monocytogenes, making it a candidate for applications in food safety and medical devices.

Case Studies

- Antibacterial Coatings : A study investigated the use of DMP in creating antibacterial coatings for medical devices. Results showed that surfaces treated with DMP significantly reduced bacterial adhesion and biofilm formation compared to untreated controls .

- Wound Healing Applications : Another case study explored the incorporation of DMP into wound dressings. The modified dressings demonstrated enhanced antibacterial properties and promoted faster healing in animal models, suggesting potential for clinical use .

- Water Treatment Systems : Research has also highlighted the use of DMP in water treatment systems where it effectively inhibited biofouling by various microbial species, thereby improving system efficiency .

Toxicological Considerations

While DMP shows promising biological activity, it is essential to evaluate its safety profile. Toxicological assessments are crucial for determining potential adverse effects on human health and the environment. Current studies suggest that while DMP exhibits low toxicity at therapeutic concentrations, further research is needed to fully understand its long-term effects .

Propiedades

IUPAC Name |

dimethoxymethyl(propyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINFYCIIMWIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[SiH2]C(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.